N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine
Description
Properties
IUPAC Name |
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSESLRQQGRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine typically involves the reaction of 6-methylthieno[2,3-d]pyrimidin-4-amine with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent. A study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives, including N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine, in inhibiting the growth of various cancer cell lines. The mechanism involves the inhibition of key enzymes in nucleotide biosynthesis pathways, specifically targeting GARFTase and AICARFTase, which are crucial for cancer cell proliferation .
Key Findings:
- Inhibition of Tumor Growth: The compound demonstrated selective inhibition of tumor cells expressing folate receptors while sparing normal cells .
- Multitargeted Approach: Its ability to engage multiple molecular targets reduces the likelihood of drug resistance, a common challenge in cancer therapy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Research Highlights:
- Mechanism of Action: The compound may disrupt bacterial cell function through enzyme inhibition or interference with metabolic pathways .
- Potential Applications: It could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
Biochemical Tool
In addition to its therapeutic potential, this compound serves as a valuable biochemical tool in research settings. Its structural features allow it to act as a ligand for specific enzymes and receptors, facilitating studies on enzyme kinetics and receptor-ligand interactions.
Applications in Research:
- Enzyme Inhibition Studies: It can be used to explore the dynamics of enzyme inhibition and the development of inhibitors for therapeutic use .
- Drug Development: The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)glycine
Structural Differences :
Implications :
- Increased hydrophobicity due to the longer alkyl chain may enhance membrane permeability but reduce aqueous solubility.
- The ethyl group could sterically hinder interactions with target proteins compared to the smaller methyl group.
N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)glycine
Structural Differences :
Implications :
- Phenyl groups may enhance π-π stacking interactions but increase steric bulk, possibly reducing bioavailability.
5-Chloro-2-methoxy-pyrimidine
Structural Differences :
Implications :
- The absence of the glycine moiety limits its utility in peptide mimicry but makes it a versatile intermediate for nucleophilic substitution reactions.
- Chlorine and methoxy groups enhance electrophilicity at specific positions, favoring reactivity in cross-coupling or substitution reactions.
Biological Activity
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain molecular pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Antimicrobial Activity
Research indicates that compounds derived from thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. The mechanism involves binding to bacterial enzymes, disrupting their function and leading to cell death .
Anticancer Activity
This compound has been evaluated for its anticancer potential across various human cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis mechanisms. Notably, it has shown promising results against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective cytotoxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects on various human cancer cell lines (MCF-7, MDA-MB-231). The compound displayed significant antiproliferative activity with an IC50 value of approximately 5 µM against MCF-7 cells.
- Another investigation highlighted the safety profile of this compound on normal human cells (e.g., MCF-10A), suggesting it selectively targets cancerous cells while sparing healthy ones .
- Antimicrobial Efficacy :
Data Summary
| Biological Activity | Effect | Tested Cell Lines | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Effective | Various bacterial strains | 5 - 10 |
| Anticancer | Cytotoxic | MCF-7 | 5 |
| MDA-MB-231 | 7 | ||
| Normal cells (MCF-10A) | >1000 |
Q & A
Q. What are the established synthetic routes for N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step pathways, starting with the formation of the thieno[2,3-d]pyrimidine core. A critical step is the coupling of glycine to the 4-position of the pyrimidine ring. Reaction conditions such as temperature (e.g., 80–100°C for nucleophilic substitution), solvent choice (e.g., DMF or THF for polar aprotic environments), and catalysts (e.g., Pd-based catalysts for cross-coupling) must be tightly controlled to avoid side products like regioisomers or incomplete functionalization . Purification via column chromatography or recrystallization is often required to achieve >95% purity.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and glycine integration.
- IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) functional groups.
- HPLC/UPLC with UV detection for purity assessment.
- X-ray crystallography to resolve ambiguous stereochemistry or intermolecular interactions in crystalline forms (e.g., hydrogen bonding patterns in thieno[2,3-d]pyrimidine derivatives) .
Q. How is the compound’s interaction with biological targets assessed in preliminary studies?
Initial interaction studies often employ:
- Surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values) to receptors or enzymes.
- Molecular docking simulations to predict binding modes within target active sites (e.g., JAK1 inhibitors in ).
- Fluorescence polarization assays for competitive binding analysis .
Advanced Research Questions
Q. What strategies address low regioselectivity during the synthesis of thieno[2,3-d]pyrimidine derivatives?
Regioselectivity challenges arise during electrophilic substitution or cross-coupling steps. Strategies include:
- Directed ortho-metalation to pre-functionalize the thiophene ring.
- Temperature modulation (e.g., cryogenic conditions to suppress competing pathways).
- Protecting group strategies for the glycine moiety to prevent undesired side reactions.
For example, highlights regioisomer formation in thieno[2,3-d]pyridazinones, which can be mitigated using steric hindrance from bulky substituents .
Q. How can researchers resolve contradictions in binding affinity data across different assay platforms?
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target conformational states. Methodological solutions include:
- Cross-validation using orthogonal techniques (e.g., SPR vs. isothermal titration calorimetry).
- Cryo-EM or X-ray crystallography to visualize binding modes under physiological conditions.
- Molecular dynamics simulations to assess target flexibility and ligand-induced conformational changes .
Q. What structural modifications enhance bioavailability without compromising target affinity?
Modifications are guided by structure-activity relationship (SAR) studies:
- Hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility.
- Halogenation (e.g., bromine at the phenyl group in ) to enhance binding via hydrophobic interactions.
- Glycine side-chain derivatization (e.g., ester prodrugs) to increase membrane permeability.
Dual-functional derivatives, such as those combining thieno[2,3-d]pyrimidine cores with sulfonamide groups, show enhanced pharmacokinetic profiles in preclinical models .
Comparative Analysis of Structural Analogs
The table below compares key analogs of this compound, highlighting structural and functional differences:
Key Challenges and Future Directions
- Synthetic scalability : Multi-step routes require optimization for gram-scale production.
- Target selectivity : Off-target effects (e.g., JAK2 inhibition) must be minimized via SAR refinement.
- In vivo validation : Pharmacokinetic studies in animal models are needed to assess oral bioavailability and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
